methyl 4-({[(2Z)-3-benzyl-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[(2Z)-3-benzyl-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound featuring a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(2Z)-3-benzyl-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate typically involves multi-step organic reactionsThe final step involves the coupling of the thiazine derivative with methyl 4-aminobenzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2Z)-3-benzyl-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Methyl 4-({[(2Z)-3-benzyl-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of methyl 4-({[(2Z)-3-benzyl-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives and benzyl-substituted compounds. Examples include:
- Methyl 4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetyl}amino)benzoate .
- Methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetyl}amino)benzoate .
Uniqueness
What sets methyl 4-({[(2Z)-3-benzyl-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate apart is its specific combination of functional groups and the unique properties they confer. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C29H27N3O6S |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
methyl 4-[[3-benzyl-2-(4-ethoxycarbonylphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C29H27N3O6S/c1-3-38-28(36)21-11-15-23(16-12-21)31-29-32(18-19-7-5-4-6-8-19)25(33)17-24(39-29)26(34)30-22-13-9-20(10-14-22)27(35)37-2/h4-16,24H,3,17-18H2,1-2H3,(H,30,34) |
InChI Key |
VDWHHOKAOFZQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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